![molecular formula C12H19Cl2N3 B1397319 3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride CAS No. 1354543-04-6](/img/structure/B1397319.png)
3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride
Overview
Description
3-(5,6-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine dihydrochloride, also known as 3-DMB, is an important organic compound that has a wide range of applications in the field of scientific research. It is a white to off-white crystalline solid which is soluble in water, ethanol and methanol. It is an amine derivative of the benzimidazole family of compounds, which has been extensively studied for its various applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
1. Generation of Structurally Diverse Compounds
A ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process involves reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively, showcasing the versatility of such compounds in generating a wide range of chemical structures (Roman, 2013).
2. Synthesis and Antimicrobial Activities
Research has shown the synthesis of 1,2-diaminobenzimidazoles and their derivatives, which include compounds related to 3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride. These synthesized compounds were screened for antimicrobial activities against different strains of bacteria and fungi, demonstrating their potential in medicinal chemistry and pharmacology (Vlaović et al., 1992).
3. Development of Organic Light-Emitting Diodes (OLEDs)
Solution-processible bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties, closely related to the chemical structure , have been synthesized. These compounds exhibit excellent thermal stability and solubility, making them suitable for use in fabricating phosphorescent OLEDs (Ge et al., 2008).
4. Antibacterial and Antifungal Properties
Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds like 3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride have shown promising results against various microbial strains, highlighting their potential in developing new antimicrobial agents (Yadav et al., 2009).
5. Application in Anticancer Research
A series of benzimidazole derivatives, related to the compound , have been synthesized and screened for their anticancer activity. These studies are crucial in identifying potential lead compounds for developing new anticancer therapies (Rashid et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride is the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme . This enzyme plays a crucial role in bacterial resistance, making it a promising target for the development of new antibacterial agents .
Mode of Action
The compound interacts with its target, the TrmD enzyme, by inhibiting its function . This interaction results in the disruption of the enzyme’s normal activity, thereby affecting the bacterial resistance mechanisms .
Biochemical Pathways
The inhibition of the TrmD enzyme affects the methylation process of the tRNA molecules, which is a critical step in protein synthesis . This disruption in the protein synthesis pathway can lead to the death of the bacteria, thereby exhibiting the compound’s antibacterial properties .
Result of Action
The compound’s action results in the inhibition of the TrmD enzyme, leading to the disruption of protein synthesis in bacteria . This disruption can lead to the death of the bacteria, exhibiting the compound’s antimicrobial properties . The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain .
properties
IUPAC Name |
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-8-6-10-11(7-9(8)2)15-12(14-10)4-3-5-13;;/h6-7H,3-5,13H2,1-2H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKCRMGRLOSOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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